(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
描述
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (dioxolane) ring, a thiophene-substituted tetrahydropyran moiety, and an (E)-configured α,β-unsaturated amide backbone. This compound’s structure integrates heterocyclic systems known for modulating pharmacokinetic and pharmacodynamic properties. The acrylamide linker facilitates conjugation and may influence binding kinetics through its planar, rigid geometry.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-19(6-4-15-3-5-16-17(12-15)25-14-24-16)21-13-20(7-9-23-10-8-20)18-2-1-11-26-18/h1-6,11-12H,7-10,13-14H2,(H,21,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMLEPXSHBPDH-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiophen-2-yl tetrahydropyran group, which are significant for its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several derivatives of benzo[d][1,3]dioxole for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds had IC50 values in the micromolar range, demonstrating effective inhibition of cancer cell proliferation.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 |
| Compound B | MCF-7 | 17.16 |
The mechanisms through which This compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle and promote apoptosis in cancer cells.
- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways: Interactions with specific signaling pathways involved in cell growth and survival may also play a role.
Antiviral Activity
In addition to anticancer properties, certain derivatives related to this compound have been investigated for antiviral activity. For example, thiosemicarbazone derivatives incorporating the benzo[d][1,3]dioxole moiety were tested against the Bovine Viral Diarrhea Virus (BVDV), showing promising antiviral effects.
Table: Antiviral Activity Against BVDV
| Compound Name | Virus Tested | Inhibition (%) |
|---|---|---|
| Thiosemicarbazone A | BVDV | 75 |
| Thiosemicarbazone B | BVDV | 85 |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related acrylamide and heterocyclic derivatives.
Structural Analogues with Thiophene and Acrylamide Motifs
Compound 5112 [(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide] ():
- Structural Differences : Incorporates a nitrobenzene group instead of the benzo[d][1,3]dioxole and uses a propylamine side chain. The (Z)-configuration at the acrylamide double bond may reduce planarity compared to the (E)-isomer in the target compound.
- Synthesis : Prepared via cyclization of a nitrobenzylidene-oxazolone precursor, differing from the tetrahydropyran-based synthesis of the target compound.
- Bioactivity Implications : The nitro group may enhance electrophilicity but increase toxicity risks, whereas the dioxolane in the target compound improves metabolic stability .
- 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (): Structural Differences: Replaces the tetrahydropyran with a pyrazole ring and introduces a cyano group at the acrylamide’s β-position. Synthesis: Utilizes pyrazole cyclization via Paal–Knorr or Gewald reactions, contrasting with the tetrahydropyran formation in the target compound.
Analogues with Benzo-Fused Heterocycles
- (E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) (): Structural Differences: Substitutes the dioxolane with a dimethylbenzimidazole and introduces methoxy/hydroxy phenyl groups. Synthesis: Relies on benzimidazole ethylamine coupling, differing from the tetrahydropyran-thiophene linkage in the target compound.
Analogues with Pyran-Pyrazole Hybrids
- 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) (): Structural Differences: Combines pyran and pyrazole rings with dicarbonitrile substituents, lacking the acrylamide backbone. Synthesis: Uses malononitrile or ethyl cyanoacetate in cyclocondensation, diverging from the acrylamide-focused synthesis of the target compound. Bioactivity Implications: The dicarbonitrile groups may confer redox activity, while the fused pyran-pyrazole system could influence kinase inhibition .
Comparative Data Table
Key Insights from Similarity Analysis
- Structural Similarity vs. Bioactivity: While thiophene and acrylamide motifs are conserved in many analogues (), minor substituent changes (e.g., nitro vs. dioxolane) drastically alter toxicity and selectivity profiles .
- Synthetic Flexibility : The target compound’s tetrahydropyran synthesis offers scalability advantages over pyrazole or benzimidazole routes, which often require harsh conditions ().
- Cross-Reactivity Potential: Immunoassay studies () suggest that even structurally similar acrylamides may exhibit divergent cross-reactivity due to antibody format differences, underscoring the need for target-specific optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
